molecular formula C11H15ClN2O2 B14400398 N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide CAS No. 87231-28-5

N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide

Cat. No.: B14400398
CAS No.: 87231-28-5
M. Wt: 242.70 g/mol
InChI Key: GYGFWNPIJQWXRT-UHFFFAOYSA-N
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Description

N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a 3-chlorophenyl group, a hydroxyethyl group, and a beta-alaninamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide typically involves the reaction of 3-chlorophenylamine with 2-hydroxyethylamine and beta-alanine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of N3-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the hydroxyethyl and beta-alaninamide groups allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alanine
  • N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-gamma-alaninamide
  • N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-alpha-alaninamide

Uniqueness

N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

CAS No.

87231-28-5

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

3-(3-chloroanilino)-N-(2-hydroxyethyl)propanamide

InChI

InChI=1S/C11H15ClN2O2/c12-9-2-1-3-10(8-9)13-5-4-11(16)14-6-7-15/h1-3,8,13,15H,4-7H2,(H,14,16)

InChI Key

GYGFWNPIJQWXRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCC(=O)NCCO

Origin of Product

United States

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